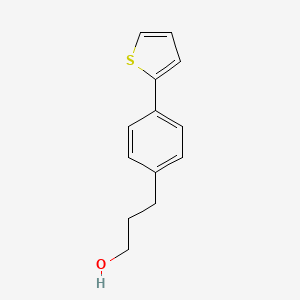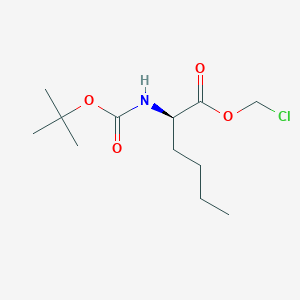
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate
概要
説明
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is a compound that features a chloromethyl group and a tert-butoxycarbonyl-protected amino group attached to a hexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the chloromethyl group.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
科学的研究の応用
Chemistry
In chemistry, ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is used as an intermediate in the synthesis of peptides and other complex molecules . Its protected amino group allows for selective reactions without interference from the amino functionality.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize peptide-based drugs and probes. The Boc-protected amino group ensures that the compound remains stable under physiological conditions until deprotection is desired .
Industry
Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its use in flow microreactor systems enhances the efficiency and sustainability of production processes .
作用機序
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
類似化合物との比較
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- ®-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
Uniqueness
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of a chloromethyl group and a Boc-protected amino group. This combination allows for selective reactions and protection strategies that are not possible with other similar compounds. Its use in flow microreactor systems further enhances its applicability in industrial settings .
特性
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFGSQCNAPFIH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


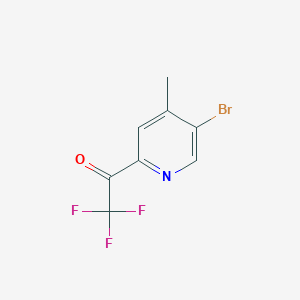
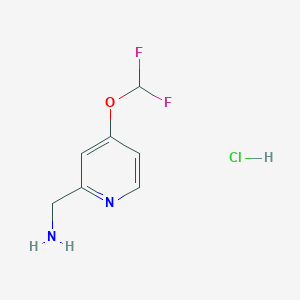
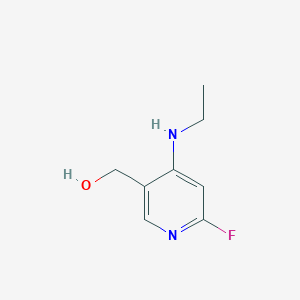
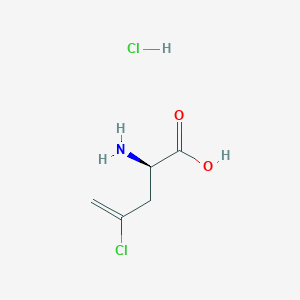

![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
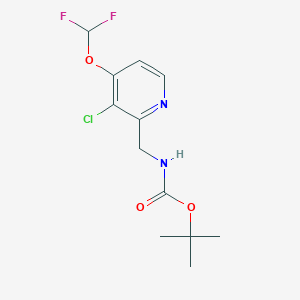
![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)
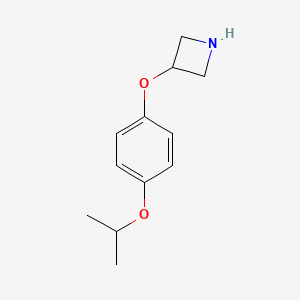
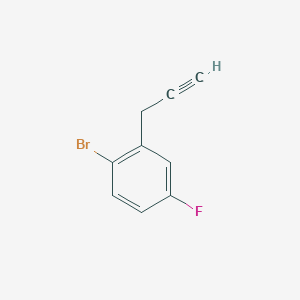
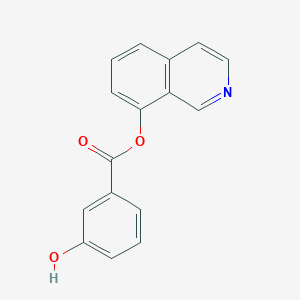

![N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415853.png)
